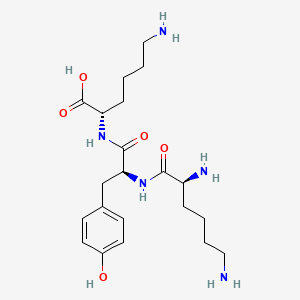

Lysyl-tyrosyl-lysine

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956643 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-18-1 | |

| Record name | Lysyl-tyrosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Lysyl Tyrosyl Lysine As a Model Tripeptide in Biochemical and Biophysical Investigations

The selection of Lysyl-tyrosyl-lysine as a model tripeptide in research is rooted in the distinct properties of its constituent amino acids. Lysine (B10760008), with its positively charged primary amino group on the side chain at physiological pH, is instrumental in electrostatic interactions with negatively charged molecules such as the phosphate (B84403) backbone of DNA. Tyrosine, an aromatic amino acid, can participate in a variety of non-covalent interactions, including hydrogen bonding and stacking interactions, and its hydroxyl group can be a target for enzymatic modifications.

The arrangement of these residues in the Lys-Tyr-Lys sequence creates a molecule with specific charge distribution and potential for diverse molecular interactions. This makes it an ideal candidate for modeling aspects of protein-nucleic acid interactions, enzymatic mechanisms, and the biophysical behavior of short peptides. For instance, peptides containing alternating lysine residues have been studied for their ability to bind to specific DNA conformations. While peptides with small, flexible amino acids alongside lysine can induce a transition to Z-DNA, the presence of a bulky amino acid like tyrosine can interfere with this binding, highlighting the nuanced role of each residue within the peptide structure. nih.gov

Overview of Foundational Research Trajectories and Key Discoveries

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry offers powerful tools to predict and analyze the geometry and behavior of molecules like tripeptides, saving significant time and resources compared to purely experimental methods.

Spectroscopic Probing of this compound Conformation

Spectroscopic techniques use the interaction of matter with electromagnetic radiation to obtain structural information about molecules. They are essential experimental tools for validating and complementing computational predictions.

Biomolecular Interactions of Lysyl Tyrosyl Lysine

Enzyme-Assisted Applications and Biochemical Probes

Quantification of Uracil (B121893) in Modified DNA Substrates Utilizing Uracil DNA Glycosylase

The tripeptide this compound serves as a crucial tool in a highly sensitive biochemical assay to quantify uracil in DNA. This method is particularly useful for studying DNA damage where uracil is formed, such as through the photochemical alteration of bromodeoxyuridine-substituted DNA oup.comnih.gov. The assay involves a two-step process. First, the enzyme Uracil DNA Glycosylase (UDG) specifically recognizes and excises uracil bases from the DNA strand by cleaving the N-glycosylic bond, which leaves an abasic site oup.comnih.gov.

In the second step, this compound is introduced to cleave the phosphodiester backbone at the newly created abasic site, inducing a single-strand break (SSB) oup.comnih.gov. The yield of these SSBs, which can be quantified using techniques like agarose (B213101) gel electrophoresis and ethidium fluorescence imaging, directly corresponds to the initial number of uracil bases in the DNA oup.comnih.gov. This combined UDG/KYK treatment was used to demonstrate that in UVA-photolyzed, BrdU-substituted SV40 DNA, the formation of uracil is approximately five times more efficient than the direct formation of single-strand breaks oup.comnih.gov.

Table 1: Efficiency of Single-Strand Break (SSB) Formation in BrdU-Substituted SV40 DNA

| Treatment Condition | F₀ for Loss of Form I DNA (J/m²) | Relative Efficiency |

| Photolysis without UDG/KYK Treatment | 100 J/m² | 1x |

| Photolysis with UDG and KYK Treatment | 13 J/m² | ~7.7x |

This table illustrates the increased efficiency of detecting DNA damage (as measured by the loss of supercoiled Form I DNA) when uracil lesions are converted to single-strand breaks by the sequential action of Uracil DNA Glycosylase (UDG) and this compound (KYK).

Investigations into Triad (B1167595) Mimics and Enzymatic Reactions (e.g., with Class C Beta-lactamase)

This compound has been used as a model to investigate the function of catalytic triads in enzymes. Specifically, small, synthetic molecules that mimic the Lys-Tyr-Lys triad have been designed to understand the enzymatic mechanism of Class C beta-lactamases nih.gov. These enzymes, which are responsible for bacterial resistance to β-lactam antibiotics, feature a conserved Lys-Tyr-Lys triad within their active site nih.gov.

Studies have shown that these simple mimic compounds can react with benzylpenicillin in an aqueous buffer solution (pH 7) nih.gov. The reaction is believed to proceed through a mechanism of general base assistance provided by the phenolic group of the tyrosine residue within the mimic nih.gov. This observation provides valuable insight into the role of the corresponding triad in the natural enzymatic hydrolysis of β-lactams, supporting the hypothesis that the Tyr150 residue in the enzyme's active site is mechanistically involved in the reaction nih.govnih.gov.

Studies on Free Radical Oxidation Mechanisms

The oxidation of the tyrosine residue in Lys-Tyr-Lys by free radicals, such as hydroxyl radicals (•OH), is a critical area of study. The process is initiated by the attack of a free radical on the phenolic side chain of tyrosine. nih.gov This can occur via two main pathways: addition of the •OH radical to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. nih.gov The latter pathway results in the formation of a thermodynamically unstable phenoxyl radical (TyrO•). nih.govwikipedia.org This radical is a key intermediate that can undergo further reactions, most notably intermolecular recombination with another tyrosyl radical to form dityrosine cross-links. nih.gov This dimerization is a significant form of oxidative protein modification that can lead to protein aggregation and loss of function. nih.govresearchgate.net The general susceptibility of peptides containing lysine and tyrosine to modification by reactive oxygen species underscores the importance of these free radical pathways. nih.gov

Electron Capture Dissociation Pathways and Molecular Fragmentation Analysis

Electron Capture Dissociation (ECD) is a mass spectrometry technique that provides detailed structural information about peptides by inducing fragmentation of the peptide backbone while preserving labile post-translational modifications and side-chain integrity. nih.govacs.org In ECD, multiply-charged peptide ions, such as protonated Lys-Tyr-Lys, capture low-energy electrons. This process leads to the formation of a radical cation and induces non-ergodic fragmentation, primarily cleaving the N-Cα bond along the peptide backbone. nih.govacs.org

This cleavage results in the formation of c- and z•-type fragment ions. acs.org For the tripeptide Lys¹-Tyr²-Lys³, the expected primary fragmentation patterns in an ECD spectrum would be:

Cleavage between Lys¹ and Tyr² would produce c₁ and z₂• ions.

Cleavage between Tyr² and Lys³ would produce c₂ and z₁• ions.

The presence of two basic lysine residues allows the tripeptide to readily carry multiple positive charges (e.g., [M+2H]²⁺ or [M+3H]³⁺), which is a prerequisite for effective ECD analysis. wikipedia.orgacs.org The resulting fragmentation pattern allows for unambiguous sequencing of the peptide and precise localization of any modifications on specific residues. Unlike more energy-intensive fragmentation methods like collision-induced dissociation (CID), ECD is less likely to cause secondary fragmentation or loss of side chains, making it particularly useful for analyzing the unmodified structure of Lys-Tyr-Lys and its oxidized derivatives. acs.org

Analysis of Tyrosine Residue Oxidative Stability within the Tripeptide

The oxidative stability of the tyrosine residue in Lys-Tyr-Lys is profoundly influenced by its local environment, which is primarily dictated by the two adjacent, positively charged lysine residues. acs.orgfao.org These neighboring groups affect the physicochemical properties of the tyrosine side chain, altering its susceptibility to various oxidative pressures.

The photo-oxidation of the tyrosyl residue in Lys-Tyr-Lys is highly sensitive to environmental factors such as pH, the presence of oxygen, and the intensity of light exposure. acs.orgfao.org Studies on model peptides, including Lys-Tyr-Lys, have shown that under alkaline conditions, photo-oxidation proceeds as a zero-order reaction. acs.orgfao.org The rate of this reaction is dependent on the pKa of the tyrosyl group, which is perturbed by the neighboring charged residues. acs.orgfao.org

The positively charged amino groups of the lysine residues in Lys-Tyr-Lys create a more positively charged microenvironment around the tyrosine's phenolic side chain. acs.org This environment leads to a lower pKa for the tyrosyl hydroxyl group compared to peptides with neutral or negatively charged adjacent residues. nih.gov Consequently, a larger fraction of the more reactive, ionized phenolate species is present at a given pH, making Lys-Tyr-Lys more susceptible to photo-oxidation. acs.orgnih.gov The reaction kinetics are significantly affected by environmental variables, as detailed in the table below. fao.org

| Condition | Effect on Photo-oxidation Rate | Rationale |

| Increasing pH (alkaline) | Increases | Favors the deprotonation of the tyrosine hydroxyl group to the more reactive phenolate anion. acs.orgfao.org |

| Increased Light Intensity | Increases | Provides more energy to drive the photoreaction. acs.orgfao.org |

| Increased Oxygen Headspace | Increases | Oxygen is a key component in photo-oxidation pathways, leading to the formation of reactive oxygen species (ROS). fao.org |

| Nitrogen Purging | Decreases | Reduces the concentration of dissolved oxygen, thereby inhibiting oxygen-dependent oxidation pathways. acs.org |

This table summarizes the kinetic effects of environmental conditions on the photo-oxidation of this compound.

Metal-catalyzed oxidation, often involving transition metals like copper (Cu²⁺) or iron (Fe³⁺) and hydrogen peroxide, represents another significant pathway for tyrosine degradation. fao.org In this mechanism, metal ions can catalyze the formation of highly reactive species, such as hydroxyl radicals, which then attack the tyrosine residue.

Unlike photo-oxidation, metal-catalyzed oxidation of tyrosine in model peptides follows first-order kinetics. acs.orgfao.org The charge of the adjacent amino acid residues plays a crucial, yet opposite, role in this process compared to photo-oxidation. While adjacent negatively charged residues accelerate metal-catalyzed tyrosine oxidation due to their affinity for the positively charged metal ions, the positively charged lysine residues in Lys-Tyr-Lys disfavor the reaction. acs.orgfao.org This is attributed to electrostatic repulsion between the protonated ε-amino groups of the lysine side chains and the catalytic metal cations, which hinders the formation of the metal-peptide complex necessary for the reaction to proceed. fao.org

An important example of metal-catalyzed oxidation involving both lysine and tyrosine is the copper-assisted formation of the Lysine tyrosylquinone (LTQ) cofactor in lysyl oxidase enzymes. mdpi.com This process involves the oxidation of a specific tyrosine residue to a dopaquinone, followed by an intramolecular cross-linking reaction with a lysine residue. mdpi.com While this occurs in a complex enzymatic environment, it highlights the fundamental reactivity between lysine, tyrosine, and catalytic metal ions.

| Factor | Effect on Metal-Ion Catalyzed Oxidation Rate of Tyrosine | Rationale |

| Adjacent Positively Charged Residues (e.g., Lysine in Lys-Tyr-Lys) | Decreases | Electrostatic repulsion between the positive charges on the lysine side chains and the positively charged metal ion catalysts. acs.orgfao.org |

| Adjacent Negatively Charged Residues (e.g., Glutamate) | Increases | Electrostatic attraction between the negative charges on the side chain and the positively charged metal ion catalysts, facilitating complex formation. fao.org |

This table illustrates the influence of adjacent charged residues on the rate of metal-ion catalyzed oxidation of the tyrosine residue.

Chemical Synthesis Approaches for Linear Tripeptides

Linear peptides such as Lys-Tyr-Lys are typically synthesized using either solid-phase peptide synthesis (SPPS) or liquid-phase synthesis (also known as solution-phase synthesis) smolecule.com. SPPS is a widely used method that involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to yield the desired peptide smolecule.comsmolecule.comthaiscience.info. This method minimizes purification steps until the final product is cleaved from the resin, making it efficient for synthesizing a variety of peptide sequences thaiscience.info. Liquid-phase synthesis involves coupling amino acids in solution, often utilizing coupling agents to facilitate peptide bond formation smolecule.com. While SPPS is often the method of choice due to simplified purification, liquid-phase synthesis can be advantageous for large-scale production or for peptides that are difficult to synthesize on a solid support.

Another approach mentioned in the context of peptide synthesis is N-carboxyanhydride polymerization, which can be used to create both cyclic and linear peptides smolecule.com.

The synthesis of specific tripeptides like Tyr-Thr-Lys has been described, involving procedures for phosphorylation, highlighting the ability to introduce modifications during or after synthesis researchgate.net.

Design and Synthesis of Cyclic Peptide Analogues (e.g., cyclo[Lys-Tyr-Lys-Ahx-])

Cyclic peptide analogues of Lys-Tyr-Lys, such as cyclo[Lys-Tyr-Lys-Ahx-], where Ahx represents 6-aminohexanoic acid, have been designed and synthesized to explore their structural and biological properties, particularly their interaction with DNA nih.govsigmaaldrich.com. The synthesis of such cyclic peptides often involves coupling protected amino acids in solution followed by a cyclization step nih.govsigmaaldrich.com. The pentafluorophenyl ester method has been described as a way to effect cyclization nih.govsigmaaldrich.com.

Another strategy for synthesizing cyclic peptides involves the use of solid supports, where the peptide chain is assembled, and cyclization is performed on the resin before final cleavage researchgate.net. This can involve forming an amide bond between side-chain amino and carboxyl groups researchgate.net. For instance, cyclic peptide structures of the type -Lys-R1—Rn-Glu- can be synthesized on Merrifield resin using Fmoc-based chemistry and appropriate side-chain protection strategies researchgate.net. Cyclization can occur after deprotection of the functionalized side chains of linear precursors mdpi.com.

The synthesis of cyclic analogues can also involve incorporating non-natural amino acids or linkers like Ahx to achieve the desired cyclic structure and properties nih.govsigmaaldrich.com. Studies on cyclic peptide analogues of other peptides, such as [Leu5]enkephalin, demonstrate the use of classical peptide chemistry methods for cyclization and the impact of cyclization on receptor interaction nih.gov.

Structural Modifications and their Impact on Biological Activity

Structural modifications to peptides like Lys-Tyr-Lys can significantly influence their biological activity. These modifications can include cyclization, changes in amino acid sequence or chirality, and the addition of functional groups.

Studies on cyclic peptide analogues of Lys-Tyr-Lys, such as cyclo[Lys-Tyr-Lys-Ahx-], have shown differences in DNA binding and nicking activity compared to their linear counterparts nih.govsigmaaldrich.com. For example, linear Lys-Tyr-Lys and cyclo[Lys-Tyr-Lys-Ahx-] showed low apparent DNA binding constants, while other cyclic and linear peptides containing tryptophan exhibited higher binding constants and DNA nicking activity nih.gov. This suggests that the cyclic structure and the presence of specific aromatic residues can impact interaction with DNA nih.govmdpi.com.

The introduction of modifications can affect the peptide's structure, such as its ability to form alpha-helices, which is fundamental to the biological activity of some peptides frontiersin.org. For instance, modifications to antimicrobial peptides, including the insertion of cysteine residues or changes in capping motifs, have been shown to enhance alpha-helix structure and increase antibacterial activity frontiersin.org.

The positively charged lysine residues in peptides play a crucial role in interactions with negatively charged molecules like bacterial membranes or DNA mdpi.commdpi.com. Modifications to lysine residues, such as acetylation or methylation, can alter their charge and impact protein-DNA interactions and protein function cam.ac.uk. Neutralization of the lysine charge by acetylation, for example, can affect DNA binding and structure cam.ac.uk.

The length and type of positively charged residues (Lys or Arg) can influence antimicrobial potency and stability against proteases mdpi.com. Modifications of the side chain length of Lys and Arg residues have been investigated to improve protease resistance and conserve or enhance antimicrobial activity mdpi.com.

Specific examples of structural modifications and their impact on activity are seen in studies of opioid peptide analogues. Cyclization and the introduction of modified amino acids like β³-lysine have been shown to affect binding affinity and receptor activation mdpi.com. The position and chirality of amino acids within a cyclic structure can be critical for activity mdpi.com.

Furthermore, cooperative stapling strategies involving lysine and nearby tyrosine or arginine residues with formaldehyde have been developed as a method for intramolecular crosslinking, offering a tool to modulate peptide structure and properties researchgate.net. This highlights the potential for targeted modifications at specific residues to influence peptide conformation and function researchgate.net.

The stability of peptides can also be influenced by modifications and the surrounding environment. For example, the oxidative stability of tyrosine in small peptides is affected by neighboring amino acid residues and the solution environment medkoo.com.

Table 1: Synthesis Methods for Peptides

| Method | Description | Application Examples |

| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of protected amino acids to a solid support. | Synthesis of linear peptides, precursors for cyclic peptides. smolecule.comsmolecule.comthaiscience.info |

| Liquid-Phase Synthesis | Coupling of amino acids in solution using coupling agents. | Synthesis of linear peptides, potentially for large-scale production. smolecule.comthaiscience.info |

| N-Carboxyanhydride Polymerization | Utilizes N-carboxyanhydrides for controlled polymerization. | Creation of cyclic or linear peptides. smolecule.com |

| Solution-Phase Cyclization | Coupling of linear peptide precursors in solution followed by cyclization. | Synthesis of cyclic peptides like cyclo[Lys-Tyr-Lys-Ahx-]. nih.govsigmaaldrich.com |

| Solid-Phase Cyclization | Peptide chain assembly on a solid support with subsequent cyclization on-resin. | Synthesis of cyclic peptides via side-chain to side-chain cyclization. researchgate.netmdpi.com |

| Cooperative Stapling | Intramolecular crosslinking using reagents like formaldehyde. | Modulation of peptide structure and properties via targeted crosslinking. researchgate.net |

Table 2: Impact of Structural Modifications on Peptide Properties (Examples from Literature)

| Modification | Peptide/Analogue | Observed Impact | Source |

| Cyclization (Linear Lys-Tyr-Lys vs. Cyclic) | Lys-Tyr-Lys vs. cyclo[Lys-Tyr-Lys-Ahx-] | Differences in DNA binding and nicking activity. Cyclic form (with Ahx) showed low DNA binding. | nih.govsigmaaldrich.commdpi.com |

| Cysteine Insertion | (Leu-Leu-Lys-Lys)₂-NH₂ modified with Cys | Enhanced alpha-helix structure, increased antibacterial activity. | frontiersin.org |

| D-enantiomer Substitution (N-terminal) | QK peptide (VEGF mimetic) | Negatively affected alpha-helix formation. | frontiersin.org |

| Lysine Acetylation | Lysine residues in proteins | Alters charge, impacts protein-DNA interactions, affects DNA breathing on nucleosomes. | cam.ac.uk |

| Changes in Lys/Arg Side Chain Length | Trp-rich antimicrobial peptides | Influences protease resistance and can conserve or improve antimicrobial activity. | mdpi.com |

| Incorporation of β³-Lysine in Cyclic Analogue | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ vs. Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂ | Affected binding affinity and receptor activation (opioid receptors). Chirality was critical for activity. | mdpi.com |

| Cooperative Stapling (Lys and Tyr/Arg) | Native peptides | Modulation of peptide structure and properties through intramolecular crosslinking. | researchgate.net |

Synthetic Methodologies and Derivatization Strategies for Lysyl Tyrosyl Lysine and Analogues

Spectroscopic Analysis (e.g., NMR, IR)

Resonance Raman (RR) spectroscopy has been a pivotal technique for characterizing the native, underivatized LTQ cofactor within the lysyl oxidase enzyme. caltech.eduresearchgate.net The RR spectrum of the enzyme shows a unique set of vibrational modes between 1200 and 1700 cm⁻¹, which closely matches the spectrum of synthetic LTQ model compounds. caltech.edu This similarity provides strong evidence for the cofactor's structure in its natural enzymatic environment. UV-visible spectroscopy is also used to monitor the LTQ cofactor, which exhibits characteristic absorption maxima. nih.gov

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the identity and location of the LTQ cofactor. The standard method involves chemically modifying the reactive quinone with a derivatizing agent like phenylhydrazine, followed by enzymatic digestion of the protein (e.g., with trypsin). The resulting peptides are then analyzed by mass spectrometry to identify the specific cross-linked peptide containing the derivatized LTQ, confirming which lysine (B10760008) and tyrosine residues are involved. nih.govnih.govmdpi.com

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique used in conjunction with mass spectrometry. It is employed to separate the peptide fragments generated after enzymatic digestion, allowing for the isolation of the specific peptide containing the LTQ cofactor before it is introduced into the mass spectrometer for analysis. mdpi.com

Biochemical Role and Function

Role in the Extracellular Matrix (ECM)

The Lysyl-tyrosyl-lysine structure, as part of the LTQ cofactor, plays a fundamental role in the formation and stabilization of the extracellular matrix. wikipedia.orgnih.gov The lysyl oxidase enzymes, empowered by LTQ, catalyze the first step in the cross-linking of collagen and elastin, the two most abundant structural proteins in the ECM. acs.org This cross-linking is essential for giving connective tissues like skin, bone, and blood vessels their required tensile strength and elasticity. nih.gov

Interaction with Proteins and Enzymes

The LTQ cofactor is the catalytic heart of the lysyl oxidase family of enzymes. During the catalytic cycle, the ε-amino group of a lysine (B10760008) or hydroxylysine residue on a substrate protein (like collagen or elastin) reacts with the quinone of the LTQ cofactor. This initiates an oxidative deamination reaction, converting the lysine side chain into a reactive aldehyde called allysine. wikipedia.orgmdpi.com The LTQ cofactor is subsequently regenerated using molecular oxygen.

Advanced Analytical and Methodological Approaches for Lysyl Tyrosyl Lysine Research

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, Resonance Raman)

High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Resonance Raman spectroscopy, are valuable tools for elucidating the structural characteristics of peptides. NMR spectroscopy can provide detailed information about the three-dimensional structure, conformation, and dynamics of peptides in solution or solid states. Advanced NMR techniques, including multidimensional homonuclear and heteronuclear experiments, are used for sequence determination, conformational analysis, and the identification of secondary structure elements in peptides. creative-proteomics.comnih.gov Solid-state NMR methods are being developed to measure the secondary structure of amorphous peptides. warwick.ac.uk NMR can also be used to study interactions between peptides and ligands. creative-proteomics.com

Resonance Raman spectroscopy is a technique that can provide insights into the vibrational modes of molecules, offering information about their structure and environment. horiba.comedinst.com For peptides and proteins, UV resonance Raman spectroscopy, particularly in the deep UV region, is useful for studying secondary structure and folding dynamics. horiba.comedinst.comnih.gov The technique is selective, enhancing the Raman scattering from chromophores, which can simplify spectra and aid interpretation. edinst.com Amino acid side chains like tyrosine exhibit characteristic Raman bands that are sensitive to their hydrogen bonding environment. horiba.com While specific data on Lysyl-tyrosyl-lysine using these techniques were not prominently found, the principles apply to peptides containing the constituent amino acids.

Chromatographic and Electrophoretic Methodologies for Peptide Analysis (e.g., HPLC, Ion Exchange Chromatography, Agarose (B213101) Gel Electrophoresis)

Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of peptides based on properties such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for peptide analysis and purification, offering high sensitivity, excellent resolution, and reliable reproducibility. nih.govmtoz-biolabs.comresearchgate.net Reversed-phase HPLC (RP-HPLC), which separates peptides based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the most popular mode for peptide purification. nih.govmtoz-biolabs.comgilson.com Ion Exchange Chromatography (IEX) separates peptides based on their net charge, utilizing resins with opposite charges to the peptides of interest. gilson.comwaters.comcytivalifesciences.com.cn This technique is particularly useful for separating peptides that differ in charge, including those with modifications like deamidation and acetylation, which may not be resolved by RP-HPLC. phenomenex.com IEX can be used in the initial stages of purification due to its high capacity. nih.gov Size Exclusion Chromatography (SEC) separates peptides based on their size. nih.gov These chromatographic modes can be used individually or in combination for complex peptide mixtures. nih.govwaters.comnih.gov

Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. Capillary Electrophoresis (CE), including capillary zone electrophoresis (CZE), is a powerful technique for achieving high-resolution separations of peptides, often resolving peptides with small structural differences rapidly. nih.govnih.govbio-rad.com CE can be coupled with mass spectrometry for further analysis. nih.gov While agarose gel electrophoresis is commonly used for larger molecules like DNA and proteins, polyacrylamide gel electrophoresis (PAGE) and capillary electrophoresis are more frequently applied to peptide analysis. nih.govvscht.czmdpi.com Electrophoretic methods can be used to assess peptide purity and characterize fractions obtained from chromatographic separations. bio-rad.com

Mass Spectrometry-Based Characterization of Peptide Modifications and Interactions

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing information on their mass-to-charge ratio, sequence, and modifications. iss.itthermofisher.comub.edu Tandem mass spectrometry (MS/MS) involves the fragmentation of peptide ions and the measurement of the mass-to-charge ratios of the resulting fragments, which allows for peptide sequencing and the identification of post-translational modifications (PTMs). iss.itportlandpress.comtandfonline.com PTMs are chemical modifications to proteins and peptides that can alter their function, localization, and interactions. portlandpress.comnih.govohio-state.edu MS can detect PTMs as a shift in the peptide's molecular weight. tandfonline.comnih.gov Various fragmentation methods are used in MS/MS to obtain sequence information and localize modification sites. portlandpress.comohio-state.edu

MS-based approaches are also crucial for studying peptide interactions, including protein-peptide interactions. Techniques like Affinity Purification Mass Spectrometry (AP-MS) and Cross-Linking Mass Spectrometry (XL-MS) are used to identify and characterize proteins that interact with a peptide of interest. mtoz-biolabs.comcreative-proteomics.comspringernature.com AP-MS involves isolating a peptide or protein and its binding partners using affinity tags, followed by MS analysis to identify the interacting molecules. mtoz-biolabs.comcreative-proteomics.comspringernature.com XL-MS uses cross-linking reagents to stabilize interactions before MS analysis, providing structural information about protein complexes. springernature.com These methods are vital for understanding the roles of peptides in cellular processes and networks. creative-proteomics.comspringernature.com

Emerging Research Frontiers and Future Perspectives for Lysyl Tyrosyl Lysine

Discovery of Novel Biological Functions and Mechanisms

Emerging research has revealed specific biological activities for Lysyl-tyrosyl-lysine, particularly concerning its interaction with nucleic acids. A notable function is its ability to induce nicks in supercoiled or relaxed DNA at apurinic/apyrimidinic (AP) sites. epa.govresearchgate.net This nicking activity is dependent on ionic strength, suggesting an electrostatic component to the interaction between the positively charged lysine (B10760008) residues of the peptide and the DNA backbone, particularly at sites lacking a purine (B94841) or pyrimidine (B1678525) base. epa.gov This property has led to its use in conjunction with enzymes like uracil (B121893) DNA glycosylase for quantifying uracil content in DNA, highlighting a practical application derived from its interaction mechanism. epa.gov

Beyond this established DNA interaction, some sources suggest potential broader biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. nih.gov These proposed functions are hypothesized to stem from the structural composition of the tripeptide and the inherent properties of its constituent amino acids, lysine and tyrosine, which can participate in various biological processes and interactions. nih.gov However, detailed mechanisms and extensive research findings specifically for KYK regarding these potential activities are areas of ongoing investigation.

Elucidation of Previously Undiscovered Molecular Interaction Networks

The primary molecular interaction network elucidated for this compound involves its specific binding to and modification of DNA at AP-sites. epa.govresearchgate.net This interaction is crucial for its DNA nicking activity. The positively charged epsilon-amino groups of the lysine residues are likely involved in binding to the negatively charged phosphate (B84403) backbone of DNA, facilitating access to the AP sites.

Furthermore, this compound has been identified as part of larger functional peptides. For instance, the sequence Lys-Tyr-Lys is present within a novel heptapeptide (B1575542) (Lys-Tyr-Lys-Arg-Gln-Arg-Trp) purified from soy protein hydrolysates, which exhibits a high zinc-binding capacity. wikipedia.org Studies on the interaction of this heptapeptide with zinc have shown that the binding induces structural changes in the peptide, leading to the exposure of fluorophores like tyrosine and phenylalanine, and a subsequent increase in fluorescence intensity. wikipedia.org This indicates that the Lys-Tyr-Lys sequence, when part of a larger peptide, can contribute to metal binding interactions, with the tyrosine residue playing a role in the observable biophysical changes upon binding. This highlights the potential for this compound to be involved in diverse molecular networks, either as a standalone tripeptide or as a motif within larger peptide structures.

Development of Innovative Biophysical and Computational Models

This compound serves as a valuable model peptide in biophysical and computational studies aimed at understanding fundamental chemical processes relevant to peptides and proteins. It has been utilized to investigate free radical oxidation and electron capture mechanisms in peptides. epa.gov Research has explored how the neighboring amino acid residues and the surrounding solution environment influence the oxidative stability of the tyrosine residue within small peptides like KYK. epa.gov

Studies involving electron capture by hydrated gaseous peptides, including this compound, have provided insights into peptide fragmentation pathways and molecular survival under specific conditions. epa.gov These biophysical investigations contribute to a deeper understanding of peptide behavior outside of complex biological environments.

While extensive computational modeling exists for larger proteins involving lysine and tyrosine residues, such as the Lysine Tyrosyl Quinone (LTQ) cofactor formation in lysyl oxidase enzymes, computational studies specifically focused on modeling the tripeptide this compound itself are primarily related to predicting its basic physicochemical properties and conformational flexibility. The inherent flexibility of the tripeptide, as noted in resources like PubChem where conformer generation is disallowed, presents challenges and opportunities for computational approaches to accurately model its dynamic behavior and interactions. americanelements.com Future computational models could aim to simulate its interactions with DNA at AP sites or its behavior within larger peptide contexts, providing theoretical support for experimental observations.

Q & A

Q. How can researchers integrate multi-omics data to elucidate the systemic effects of this compound?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Cross-validate findings with CRISPR interference (CRISPRi) or overexpression models. Deposit raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.